2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide
Overview
Description
2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide is a chemical compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and an acetohydrazide moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including g protein-coupled receptors like alpha1-adrenergic receptors .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of drug substances . They can interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions like Alzheimer’s disease.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, while its binding to certain receptors may activate signaling pathways that regulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced symptoms of neurological disorders . At higher doses, it can cause toxic effects, including cellular damage and adverse behavioral changes. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound’s metabolism leads to the formation of several metabolites, which can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins, which determine its accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action. The precise localization allows the compound to interact with its target biomolecules effectively, modulating cellular processes and responses.
Preparation Methods
The synthesis of 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 4-methylbenzyl chloride to form 4-[(4-methylphenyl)methyl]piperazine.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride to form the corresponding acetyl derivative.
Hydrazide formation: Finally, the acetyl derivative is reacted with hydrazine hydrate to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biology: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Comparison with Similar Compounds
2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide can be compared with other piperazine derivatives, such as:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have similar structures but different substituents, which can affect their pharmacological properties.
4-Methoxyphenylpiperazine derivatives: These compounds also contain a piperazine ring but with a methoxy group, leading to different biological activities.
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-12-2-4-13(5-3-12)10-17-6-8-18(9-7-17)11-14(19)16-15/h2-5H,6-11,15H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDVVPNMJAGYHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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